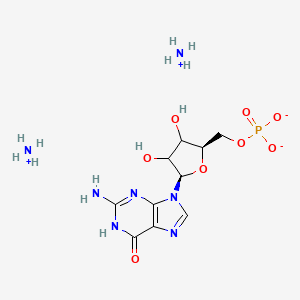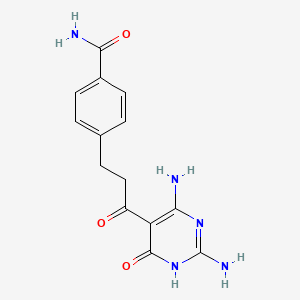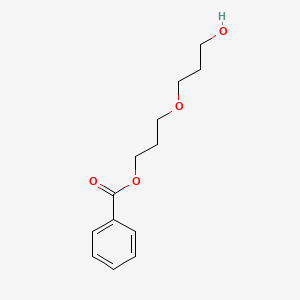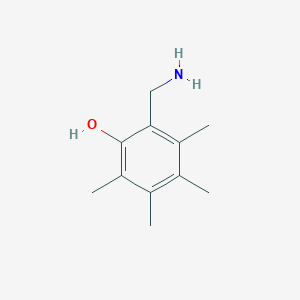
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: (9Z,12Z)-octadeca-9,12-dienoic acid, commonly known as linoleic acid, and propane-1,2,3-triol, commonly known as glycerol. Linoleic acid is a polyunsaturated omega-6 fatty acid, while glycerol is a simple polyol compound. This combination is significant in various biochemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol typically involves the esterification of linoleic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Acidic Catalysis: Using sulfuric acid or p-toluenesulfonic acid as a catalyst, the reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the esterification process.
Enzymatic Catalysis: Lipases are commonly used as biocatalysts under milder conditions (30-60°C) to achieve esterification with high specificity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves:
Mixing: Linoleic acid and glycerol are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature to initiate the reaction.
Separation: The product is separated from the reaction mixture using techniques such as distillation or solvent extraction.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form hydroperoxides, which can further decompose into aldehydes and ketones.
Reduction: The ester bonds can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups in glycerol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts at elevated temperatures and pressures.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is used as a model compound to study esterification and transesterification reactions. It is also used in the synthesis of various surfactants and emulsifiers.
Biology
In biological research, this compound is studied for its role in lipid metabolism and its effects on cell membranes. It is also used in the formulation of lipid-based drug delivery systems.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. It is also explored as a component in topical formulations for skin care.
Industry
Industrially, this compound is used in the production of biodegradable polymers, lubricants, and as an additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol involves its interaction with cellular membranes and enzymes. Linoleic acid is known to modulate the activity of enzymes involved in lipid metabolism, while glycerol serves as a backbone for the synthesis of triglycerides and phospholipids. The molecular targets include various enzymes such as lipases and desaturases, which play a role in the metabolism of fatty acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid;Propane-1,2,3-triol: Similar to (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol but contains oleic acid instead of linoleic acid.
Stearic Acid;Propane-1,2,3-triol: Contains stearic acid, a saturated fatty acid, instead of linoleic acid.
Uniqueness
This compound is unique due to the presence of two double bonds in linoleic acid, which confer distinct chemical and biological properties. These double bonds make it more reactive in oxidation reactions and provide specific health benefits related to omega-6 fatty acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
37348-65-5 |
|---|---|
Formule moléculaire |
C21H40O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C18H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-6H,1-2H2/b7-6-,10-9-; |
Clé InChI |
FHYUZZZBYFIZFH-NBTZWHCOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(C(CO)O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(C(CO)O)O |
Numéros CAS associés |
235413-77-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)



![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)



